7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride
Overview
Description
7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride typically involves the chlorination of 7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) under reflux conditions. The process involves the conversion of the carboxylic acid group to an acyl chloride group, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the methyl group can be achieved using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for the reduction of the acyl chloride group.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium is used for the oxidation of the methyl group.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Alcohols: Formed from the reduction of the acyl chloride group.
Carboxylic Acids: Formed from the oxidation of the methyl group.
Scientific Research Applications
7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial, antimicrobial, and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex quinoline derivatives.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The acyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This property is exploited in the design of enzyme inhibitors and receptor antagonists.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carboxylic acid: The precursor to the acyl chloride derivative.
8-Methylquinoline-4-carbonyl chloride: Lacks the chloro and dimethylphenyl substituents.
2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride: Lacks the chloro substituent.
Uniqueness
The presence of the chloro and dimethylphenyl substituents in 7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride imparts unique electronic and steric properties, making it more reactive and selective in its interactions with biological targets compared to its analogs .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
7-chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO/c1-10-4-5-11(2)14(8-10)17-9-15(19(21)23)13-6-7-16(20)12(3)18(13)22-17/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLRCFFIIOFEIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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